Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group and a p-tolyl group attached to the thiazole ring, along with a methyl ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate typically involves the condensation of p-toluidine with α-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methylthiazole: Lacks the amino group but shares the thiazole core structure.
Thiazole-4-carboxylate: Contains a carboxylate group instead of an ester group
Uniqueness
Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is unique due to the presence of both an amino group and a p-tolyl group, which enhance its biological activity and make it a versatile intermediate for further chemical modifications. Its combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
methyl 2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17-2)18-13(14)15-12/h3-6H,7H2,1-2H3,(H2,14,15) |
InChI Key |
UKEPUKRKKINWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.